1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Description
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3OS/c1-16(2,3)14(21)19-7-9-20(10-8-19)15-18-13-11(17)5-4-6-12(13)22-15/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPJMHJLDJOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves multiple steps. One common synthetic route includes the following steps:
Synthesis of 4-Fluoro-1,3-benzothiazol-2-amine: This intermediate is prepared by reacting 4-fluoroaniline with carbon disulfide and chlorine in the presence of a base.
Formation of Piperazine Derivative: The 4-fluoro-1,3-benzothiazol-2-amine is then reacted with piperazine to form the piperazine derivative.
Introduction of Dimethylpropan-1-one Moiety: Finally, the piperazine derivative is reacted with 2,2-dimethylpropan-1-one under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., piperidine), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: The compound has shown potential as a lead compound in the development of new drugs, particularly for the treatment of infectious diseases and neurological disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects, or modulate neurotransmitter receptors, resulting in neurological effects.
Comparison with Similar Compounds
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other benzothiazole derivatives, such as:
4-Fluoro-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound, known for its antibacterial properties.
3-(Piperazin-1-yl)-1,2-benzothiazole: A related compound with similar biological activities, used in the development of antipsychotic drugs.
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: Another benzothiazole derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for scientific research and drug development.
Biological Activity
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a fluorinated benzothiazole moiety and a piperazine ring, suggest diverse pharmacological applications.
Chemical Structure
The molecular formula for this compound is . The compound’s structure can be represented as follows:
| Component | Description |
|---|---|
| Benzothiazole Ring | Contains a fluorine atom which may enhance activity |
| Piperazine Ring | Provides structural stability and potential interaction sites |
| Dimethylpropanone Group | Contributes to lipophilicity and bioavailability |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with a benzothiazole moiety often exhibit significant antimicrobial properties. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially increasing its permeability through bacterial membranes. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi.
Anticancer Properties
The anticancer activity of this compound is attributed to its ability to interfere with cellular signaling pathways. For instance, compounds containing benzothiazole have been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerases and modulation of kinase activity. Specific studies have reported IC50 values indicating effective concentration ranges for inhibiting cancer cell proliferation.
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 25 | Induction of apoptosis | |
| HeLa | 30 | Inhibition of topoisomerase II | |
| A549 | 20 | Modulation of MAPK signaling |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways in various cell types.
Case Studies
Several case studies have highlighted the efficacy of similar compounds based on the benzothiazole framework:
- Case Study 1 : A derivative with a similar structure was tested in vivo for its anti-inflammatory effects in a mouse model of arthritis. Results demonstrated a significant reduction in paw swelling and inflammatory markers.
- Case Study 2 : A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of a related benzothiazole compound. Preliminary results indicated a moderate response rate with manageable side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
